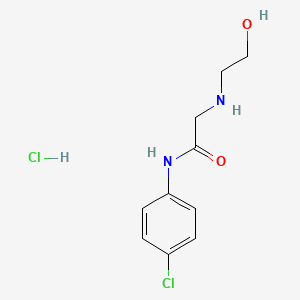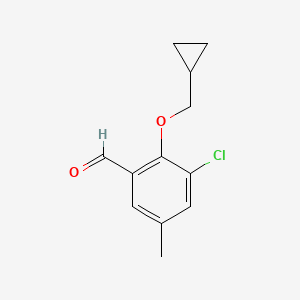![molecular formula C12H17NO2 B1423971 3-[(4-Methoxybenzyl)oxy]pyrrolidine CAS No. 933759-13-8](/img/structure/B1423971.png)
3-[(4-Methoxybenzyl)oxy]pyrrolidine
Overview
Description
3-[(4-Methoxybenzyl)oxy]pyrrolidine is an organic compound with the molecular formula C12H17NO2 It is a pyrrolidine derivative where the nitrogen atom is bonded to a 4-methoxybenzyl group through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methoxybenzyl)oxy]pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with pyrrolidine and 4-methoxybenzyl alcohol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate.
Reaction Mechanism: The 4-methoxybenzyl alcohol is first converted to its corresponding alkoxide by treatment with the base. This alkoxide then reacts with pyrrolidine to form the desired product through a nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methoxybenzyl)oxy]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the methoxy group, yielding a simpler pyrrolidine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: 4-Methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Pyrrolidine.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-Methoxybenzyl)oxy]pyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of fine chemicals and as a building block in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(4-Methoxybenzyl)oxy]pyrrolidine depends on its specific application. In biological systems, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The methoxybenzyl group can interact with hydrophobic pockets in proteins, while the pyrrolidine ring can form hydrogen bonds or ionic interactions with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
3-[(4-Methylbenzyl)oxy]pyrrolidine: Similar structure but with a methyl group instead of a methoxy group.
3-[(4-Ethoxybenzyl)oxy]pyrrolidine: Similar structure but with an ethoxy group instead of a methoxy group.
3-[(4-Hydroxybenzyl)oxy]pyrrolidine: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
3-[(4-Methoxybenzyl)oxy]pyrrolidine is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. The methoxy group can participate in hydrogen bonding and can be easily modified to introduce other functional groups, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methoxy]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-14-11-4-2-10(3-5-11)9-15-12-6-7-13-8-12/h2-5,12-13H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRUVYODKGRQQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


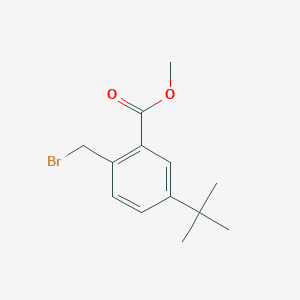
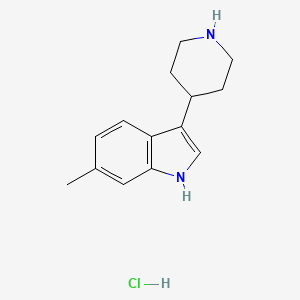
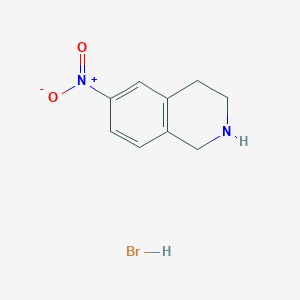
![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-indoline](/img/structure/B1423894.png)

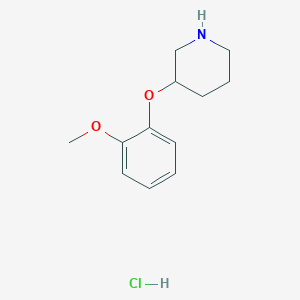
![3-[(4-Chloro-2-isopropylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1423898.png)
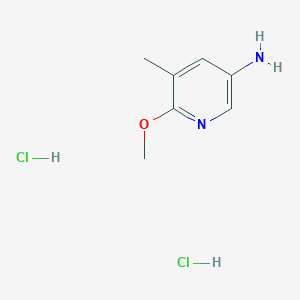

![3-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1423905.png)
![2-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1423907.png)
